molecular formula C13H26O2 B1249312 Decanoic acid, 2-methyl-, ethyl ester CAS No. 126784-41-6

Decanoic acid, 2-methyl-, ethyl ester

Cat. No.: B1249312
CAS No.: 126784-41-6
M. Wt: 214.34 g/mol
InChI Key: KGKUZGKMSKOEOK-UHFFFAOYSA-N
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Description

Decanoic acid, 2-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular ester is synthesized from decanoic acid and ethanol. It is used in various applications, including as a flavoring agent and in the production of fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoic acid, 2-methyl-, ethyl ester can be synthesized through the esterification of decanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. Solid acid catalysts like Amberlyst 15 can also be used to enhance the reaction efficiency and allow for catalyst reuse .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Decanoic acid and ethanol.

    Reduction: 2-methyl-decanol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of decanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of decanoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

  • Decanoic acid, ethyl ester
  • Decanoic acid, methyl ester
  • Octanoic acid, ethyl ester
  • Hexanoic acid, ethyl ester

Comparison: Decanoic acid, 2-methyl-, ethyl ester is unique due to the presence of a methyl group on the decanoic acid chain, which can influence its physical and chemical properties. Compared to decanoic acid, ethyl ester, the additional methyl group can affect the compound’s boiling point, solubility, and reactivity .

Properties

IUPAC Name

ethyl 2-methyldecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)13(14)15-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKUZGKMSKOEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474113
Record name Decanoic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126784-41-6
Record name Decanoic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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